Cas no 94832-26-5 (4-Fluoro-1-nitro-2-(pentyloxy)benzene)

4-Fluoro-1-nitro-2-(pentyloxy)benzene structure
94832-26-5 structure
Product Name:4-Fluoro-1-nitro-2-(pentyloxy)benzene
CAS No:94832-26-5
MF:C11H14FNO3
MW:227.23216676712
CID:1025200
PubChem ID:21277339
Update Time:2025-04-23

4-Fluoro-1-nitro-2-(pentyloxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1-nitro-2-(pentyloxy)benzene
    • 4-fluoro-1-nitro-2-pentoxybenzene
    • 94832-26-5
    • MFCD20441778
    • CS-0209231
    • AKOS015888675
    • VGSGLEZOQKJPFM-UHFFFAOYSA-N
    • A859254
    • 4-fluoro-2-pentoxy-1-nitro-benzene
    • DTXSID40611891
    • BS-33304
    • SCHEMBL3514222
    • Benzene, 4-fluoro-1-nitro-2-(pentyloxy)-
    • MDL: MFCD20441778
    • Inchi: 1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3
    • InChI Key: VGSGLEZOQKJPFM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)OCCCCC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 227.09600
  • Monoisotopic Mass: 227.09577147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 55.05000
  • LogP: 3.82610

4-Fluoro-1-nitro-2-(pentyloxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Fluoro-1-nitro-2-(pentyloxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
211297-1g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 95%
1g
£50.00 2022-03-01
Fluorochem
211297-5g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 95%
5g
£150.00 2022-03-01
Fluorochem
211297-25g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 95%
25g
£300.00 2022-03-01
Fluorochem
211297-100g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 95%
100g
£750.00 2022-03-01
TRC
F597623-100mg
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5
100mg
$64.00 2023-05-18
TRC
F597623-250mg
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5
250mg
$75.00 2023-05-18
TRC
F597623-500mg
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5
500mg
$87.00 2023-05-18
TRC
F597623-1g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5
1g
$98.00 2023-05-18
Alichem
A019087565-100g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 95%
100g
$598.50 2023-08-31
A2B Chem LLC
AI63692-1g
4-Fluoro-1-nitro-2-(pentyloxy)benzene
94832-26-5 98%
1g
$52.00 2024-07-18

4-Fluoro-1-nitro-2-(pentyloxy)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94832-26-5)4-Fluoro-1-nitro-2-(pentyloxy)benzene
Order Number:A859254
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):445.0
Email:sales@amadischem.com

Additional information on 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Professional Introduction to 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS No. 94832-26-5)

4-Fluoro-1-nitro-2-(pentyloxy)benzene, identified by its CAS number 94832-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatics, which are widely studied for their potential applications in drug development and synthetic chemistry. The presence of both a fluoro substituent and a pentyloxy group on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 4-fluoro-1-nitro-2-(pentyloxy)benzene make it particularly interesting for researchers exploring novel therapeutic agents. The fluoro group is known to enhance metabolic stability and binding affinity, while the nitro group can serve as a versatile handle for further functionalization. These characteristics have led to its investigation in various pharmacological contexts, including the development of anti-inflammatory, antiviral, and anticancer agents.

In recent years, there has been a surge in research focused on nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that nitroaromatics can interact with biological targets in multiple ways, often leading to potent effects at low concentrations. The specific substitution pattern in 4-fluoro-1-nitro-2-(pentyloxy)benzene is believed to influence its reactivity and selectivity, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The pentyloxy group, in particular, provides a flexible side chain that can be modified through various chemical transformations, allowing researchers to fine-tune the properties of the final molecule. This adaptability has made 4-fluoro-1-nitro-2-(pentyloxy)benzene a subject of interest in combinatorial chemistry and high-throughput screening programs.

The synthesis of 4-fluoro-1-nitro-2-(pentyloxy)benzene involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluoro group typically requires specialized conditions to avoid unwanted side reactions, while the nitration step must be carefully controlled to prevent over-nitration or decomposition. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluoro group can modulate pharmacokinetic properties such as bioavailability and metabolic clearance, making it an essential feature for many drug candidates. In particular, 4-fluoro-1-nitro-2-(pentyloxy)benzene has been explored as a precursor for molecules targeting neurological disorders, where fluorine-containing analogs have shown enhanced efficacy.

The pentyloxy group also contributes to the unique profile of this compound by influencing its solubility and membrane permeability. These properties are critical for drug design, as they determine how well a molecule can cross biological barriers and reach its target site. By incorporating both fluoro and pentyloxy substituents, 4-fluoro-1-nitro-2-(pentyloxy)benzene offers a balanced set of characteristics that make it suitable for diverse applications.

In conclusion, 4-fluoro-1-nitro-2-(pentyloxy)benzene (CAS No. 94832-26-5) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for nitroaromatic compounds, this molecule is likely to play an important role in future drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94832-26-5)4-Fluoro-1-nitro-2-(pentyloxy)benzene
A859254
Purity:99%
Quantity:100g
Price ($):445.0
Email